molecular formula C7H7F2NO2S B1383686 (5-Amino-2-fluorophenyl)methanesulfonyl fluoride CAS No. 2059971-41-2

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride

Cat. No. B1383686
CAS RN: 2059971-41-2
M. Wt: 207.2 g/mol
InChI Key: QAMNLARHIBLWMU-UHFFFAOYSA-N
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Description

“(5-Amino-2-fluorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2059971-41-2 . It has a molecular weight of 207.2 and is classified as a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of proteases, which are enzymes that break down proteins.


Molecular Structure Analysis

The IUPAC name for this compound is “(5-amino-2-fluorophenyl)methanesulfonyl fluoride” and its InChI code is 1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Drug Discovery

Sulfonyl fluorides, including (5-Amino-2-fluorophenyl)methanesulfonyl fluoride, are used in drug discovery due to their unique reactivity and stability. They serve as biochemical probes that help elucidate the structure of proteins, which is crucial for designing new drugs .

Chemical Biology

In chemical biology, these compounds are utilized as electrophilic warheads. Their balance of reactivity and stability makes them suitable for studying biological systems and processes .

Materials Science

The inherent stability of sulfonyl fluorides allows them to be used in materials science for the development of new materials with specific properties .

Organic Synthesis

Sulfonyl fluorides exhibit unique reactivity in organic synthesis, where nucleophilic addition to the sulfur atom can occur under specific conditions, known as SuFEx chemistry .

Biochemical Probes

Due to their stability, sulfonyl fluorides are commonly used as biochemical probes in various research applications to study protein structures and functions .

Electrophilic Warheads

Medicinal chemists and chemical biologists use sulfonyl fluorides as electrophilic warheads because of their attractive balance between reactivity and stability .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, which have widespread applications in synthesis and discovery .

SuFEx Click Chemistry

Sulfonyl fluorides are central to the sulfur (VI) fluoride exchange (SuFEx) click chemistry concept, which is a method for quickly and reliably joining molecules together .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

(5-amino-2-fluorophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNLARHIBLWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CS(=O)(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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